molecular formula C8H11NO2 B13649580 (3-Ethoxypyridin-4-yl)methanol

(3-Ethoxypyridin-4-yl)methanol

Cat. No.: B13649580
M. Wt: 153.18 g/mol
InChI Key: YGHYTKXOLQNSNX-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.

    Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • (3-Chloro-2-ethoxypyridin-4-yl)methanol
  • (3-Methoxypyridin-4-yl)methanol
  • (3-Ethoxypyridin-2-yl)methanol

Comparison: (3-Ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. For instance, the presence of the ethoxy group at the third position and the hydroxymethyl group at the fourth position can result in different steric and electronic effects compared to its analogs, leading to distinct chemical and biological properties .

Biological Activity

(3-Ethoxypyridin-4-yl)methanol, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is C8H11N2OC_8H_{11}N_2O, with a molecular weight of 153.19 g/mol. The compound features an ethoxy group and a hydroxymethyl group attached to a pyridine ring, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H11N2O
Molecular Weight153.19 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. Additionally, it may modulate cellular receptors involved in various biochemical pathways, influencing processes such as inflammation and microbial resistance.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. For instance, in a comparative study, the compound showed superior antibacterial activity at higher concentrations compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to reduce pro-inflammatory cytokines in cultured cells. The results suggest that this compound can inhibit the expression of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional treatments .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Ethoxypyridin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, starting from 3-ethoxypyridine-4-carbaldehyde, reduction using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C) can yield the target alcohol. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1^1H NMR to confirm regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ethoxy -OCH₂CH₃ at δ ~1.3–1.5 ppm and hydroxymethyl -CH₂OH at δ ~3.5–4.0 ppm).
  • IR : Confirms O-H (3200–3600 cm1^{-1}) and C-O (1050–1250 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
    • Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography using SHELX programs for structural elucidation .

Advanced Research Questions

Q. How does the ethoxy group's position on the pyridine ring influence the compound's electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions. Compare with analogs (e.g., 4-ethoxy vs. 3-ethoxy substitution) to assess resonance and inductive effects on nucleophilicity.
  • Experimental Validation : Reactivity studies (e.g., oxidation kinetics or electrophilic substitution) under varying conditions (pH, temperature) quantify electronic impacts. For example, steric hindrance from the 3-ethoxy group may reduce accessibility for electrophilic attack .

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do they compare with experimental data?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to target proteins (e.g., enzymes in proteomics studies). Compare results with experimental IC₅₀ values from enzyme inhibition assays.
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over time, identifying key interactions (e.g., hydrogen bonding with hydroxymethyl groups).
    • Case Study : Similar pyridine derivatives show activity in proteomics, suggesting potential as enzyme modulators. Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. In crystallographic studies, how do you address challenges in resolving the crystal structure of this compound, such as disorder or twinning?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement : SHELXL refines disordered ethoxy or hydroxymethyl groups via PART instructions. For twinned crystals (e.g., merohedral twinning), apply TWIN/BASF commands.
  • Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy. CCDC deposition (e.g., Cambridge Structural Database) provides peer-reviewed validation .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental 1^1H NMR chemical shifts for this compound?

  • Methodology :

  • Benchmarking : Compare experimental shifts with DFT-predicted shifts (e.g., using ACD/Labs or MestReNova). Deviations >0.5 ppm suggest conformational flexibility or solvent effects.
  • Solvent Correction : Account for deuterated solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) using reference databases like SDBS.
  • Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria in the ethoxy group .

Q. Experimental Design

Q. What strategies optimize the regioselective functionalization of this compound for derivative synthesis?

  • Methodology :

  • Protection/Deprotection : Protect the hydroxymethyl group with TBDMS-Cl before introducing substituents (e.g., halogenation at C2). Deprotect with TBAF.
  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., iodine for C-iodination).
    • Case Study : Similar pyridine-methanol derivatives achieve >80% regioselectivity via directed ortho-metalation .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(3-ethoxypyridin-4-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3

InChI Key

YGHYTKXOLQNSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)CO

Origin of Product

United States

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